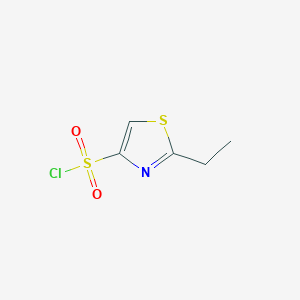

2-Ethyl-1,3-thiazole-4-sulfonyl chloride

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H6ClNO2S2 |

|---|---|

Molecular Weight |

211.7 g/mol |

IUPAC Name |

2-ethyl-1,3-thiazole-4-sulfonyl chloride |

InChI |

InChI=1S/C5H6ClNO2S2/c1-2-4-7-5(3-10-4)11(6,8)9/h3H,2H2,1H3 |

InChI Key |

FSFYHCYCZQJEEX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=CS1)S(=O)(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethyl 1,3 Thiazole 4 Sulfonyl Chloride and Analogues

Strategies for the Preparation of 2-Substituted 1,3-Thiazole-4-sulfonyl Chlorides

Two primary routes have been established for the synthesis of 2-substituted 1,3-thiazole-4-sulfonyl chlorides: a multistep pathway starting from chloralamides and a route involving the diazotization of aminothiazoles.

The initial step in this synthetic sequence is the preparation of chloralamides. These are typically synthesized in nearly quantitative yields by reacting an appropriate amide with chloral, often with sulfuric acid catalysis at elevated temperatures. researchgate.net

Following their formation, the chloralamides are efficiently converted into N-(2,2-dichlorovinyl)amides. researchgate.nettandfonline.com This transformation is a key step in preparing the necessary precursor for the subsequent reactions. researchgate.net Samarium diiodide has been noted as a reagent for mediating the synthesis of N-(2,2-dichlorovinyl)amides from acetates of chloralamides in excellent yields at room temperature. researchgate.net

The N-(2,2-dichlorovinyl)amides are sufficiently reactive to undergo an addition reaction with thiols, such as benzyl (B1604629) thiol, under mild basic conditions to yield amidosulfides. researchgate.net

The subsequent step is the thionation of the carbonyl group in the amidosulfide intermediate. This is commonly achieved using a thionating agent like Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithiadiphosphetane-2,4-disulfide). researchgate.netorganic-chemistry.org The use of Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) is a well-established method for converting amides into the corresponding thioamides. mdpi.comorganic-chemistry.org This process leads to the formation of a thioamide intermediate, which is crucial for the subsequent cyclization. researchgate.net

The thioamide intermediates generated in the previous step undergo an in situ cyclization upon treatment with a base, such as sodium hydroxide. researchgate.net This reaction represents a novel approach to forming functionalized thiazoles, resulting in the formation of 2-substituted 4-benzylsulfide-1,3-thiazoles. researchgate.nettandfonline.com This cyclization is a critical step that constructs the core thiazole (B1198619) ring of the target molecule.

Table 1: Yields of 2-Substituted 4-Benzylsulfanyl-1,3-thiazoles This table presents the yields for the formation of various 4-benzylsulfanyl-1,3-thiazole derivatives from their corresponding amidosulfide precursors.

| 2-Substituent (R) | Product | Yield (%) |

| Methyl | 4-Benzylsulfanyl-2-methyl-1,3-thiazole | 78 |

| Phenyl | 4-Benzylsulfanyl-2-phenyl-1,3-thiazole | 81 |

| 4-Methylphenyl | 4-Benzylsulfanyl-2-(4-methylphenyl)-1,3-thiazole | 85 |

| 4-Methoxyphenyl | 4-Benzylsulfanyl-2-(4-methoxyphenyl)-1,3-thiazole | 83 |

| 4-Chlorophenyl | 4-Benzylsulfanyl-2-(4-chlorophenyl)-1,3-thiazole | 86 |

| 3-Bromophenyl | 4-Benzylsulfanyl-2-(3-bromophenyl)-1,3-thiazole | 84 |

| 2-Furyl | 4-Benzylsulfanyl-2-(2-furyl)-1,3-thiazole | 75 |

| Data sourced from Synthetic Communications, 42: 2866–2875, 2012. tandfonline.com |

The final step in this multistep synthesis is the conversion of the thiazole-4-benzylsulfide intermediate into the desired thiazole-4-sulfonyl chloride. This is accomplished through oxidative cleavage of the sulfide (B99878) with chlorine. researchgate.nettandfonline.com This oxidative chlorination reaction proceeds in good to excellent yields. tandfonline.com

Alternative methods for the direct oxidative conversion of thiols and sulfides to sulfonyl chlorides often employ reagents like hydrogen peroxide in combination with thionyl chloride or zirconium tetrachloride. organic-chemistry.orgorganic-chemistry.orgdatapdf.com These methods are known for their efficiency and mild reaction conditions. organic-chemistry.orgorganic-chemistry.org

Table 2: Yields of 2-Substituted 1,3-Thiazole-4-sulfonyl Chlorides This table shows the yields for the final conversion of 4-benzylsulfanyl-1,3-thiazoles to their corresponding sulfonyl chlorides via oxidative chlorination.

| 2-Substituent (R) | Product | Yield (%) |

| Methyl | 2-Methyl-1,3-thiazole-4-sulfonyl chloride | 24 |

| Phenyl | 2-Phenyl-1,3-thiazole-4-sulfonyl chloride | 66 |

| 4-Methylphenyl | 2-(4-Methylphenyl)-1,3-thiazole-4-sulfonyl chloride | 74 |

| 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-1,3-thiazole-4-sulfonyl chloride | 72 |

| 4-Chlorophenyl | 2-(4-Chlorophenyl)-1,3-thiazole-4-sulfonyl chloride | 75 |

| 3-Bromophenyl | 2-(3-Bromophenyl)-1,3-thiazole-4-sulfonyl chloride | 71 |

| 2-Furyl | 2-(2-Furyl)-1,3-thiazole-4-sulfonyl chloride | 63 |

| Data sourced from Synthetic Communications, 42: 2866–2875, 2012. tandfonline.com |

An alternative strategy for preparing sulfonyl chlorides involves the use of diazonium salts, which can be generated from the corresponding amino-substituted heterocycles. rsc.orgnih.gov This method is a common approach for introducing various functional groups onto aromatic and heteroaromatic rings. nih.gov

The process typically begins with the diazotization of a 2-substituted-4-aminothiazole. The amino group is converted into a diazonium salt using a reagent like sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures. rsc.org

The resulting diazonium salt is then subjected to a reaction that introduces the sulfonyl chloride group. In a procedure analogous to the Sandmeyer reaction, the diazonium salt solution is added to a suspension containing a copper(I) catalyst, such as copper(I) chloride, in a medium saturated with sulfur dioxide. rsc.org This leads to the formation of the target thiazole-4-sulfonyl chloride.

Direct Sulfonylation Approaches (e.g., with Chlorosulfonic Acid)

An alternative to the diazotization route is the direct sulfonylation of the 2-ethylthiazole (B99673) ring. This typically involves the use of a strong sulfonating agent, such as chlorosulfonic acid (ClSO₃H). researchgate.net Aromatic and heteroaromatic compounds can undergo electrophilic substitution with chlorosulfonic acid to introduce a chlorosulfonyl group directly onto the ring. researchgate.net

For 2-ethylthiazole, the reaction with an excess of chlorosulfonic acid would be expected to introduce the -SO₂Cl group at an electron-rich position on the thiazole ring. The regioselectivity of this reaction can be influenced by the electronic effects of the substituents on the ring and the reaction conditions. Generally, the C5 position of the thiazole ring is susceptible to electrophilic attack. acsgcipr.org However, the presence of the ethyl group at the C2 position may also influence the position of sulfonylation. Careful control of the reaction temperature is necessary to avoid side reactions and decomposition. researchgate.net

Lithiation at Low Temperatures and Subsequent Reaction with Chlorinating Reagents

A potential, though less commonly documented for this specific substrate, approach involves the deprotonation of the thiazole ring using a strong base, such as an organolithium reagent, at low temperatures, followed by quenching with a sulfurylating agent. The C5 position of the thiazole ring is the most acidic and can be selectively deprotonated. acsgcipr.org

This method would involve the treatment of 2-ethylthiazole with a reagent like n-butyllithium in an ethereal solvent at low temperatures (e.g., -78 °C) to generate a lithiated intermediate. This intermediate could then be reacted with sulfuryl chloride (SO₂Cl₂) to introduce the sulfonyl chloride group at the C5 position. This approach offers the potential for high regioselectivity.

Precursor Synthesis and Optimization

The successful synthesis of 2-ethyl-1,3-thiazole-4-sulfonyl chloride relies on the availability and purity of its precursors, primarily 2-ethyl-4-aminothiazole.

Synthesis of Key Intermediates for Thiazole Ring Formation (e.g., amides, thioamides)

The most common method for the synthesis of the 2-aminothiazole (B372263) core is the Hantzsch thiazole synthesis. rsc.orgmdpi.com This reaction involves the condensation of an α-haloketone with a thioamide or thiourea. For the synthesis of 2-ethyl-4-aminothiazole, the likely precursors would be a 1-halo-2-butanone and thiourea.

The synthesis of the required thioamide, in this case, propanethioamide, can be achieved from the corresponding amide, propanamide, by treatment with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide. N-alkylation of amides and thioamides can also be employed to introduce the ethyl group if starting from a different precursor. rsc.orgnih.govmdpi.com

| Intermediate | Synthetic Method | Key Reagents |

| 2-Ethyl-4-aminothiazole | Hantzsch Thiazole Synthesis | 1-Chloro-2-butanone, Thiourea |

| Propanethioamide | Thionation of Amide | Propanamide, Lawesson's Reagent |

Purity Assessment and Isolation Techniques in Synthetic Procedures (e.g., flash chromatography, recrystallization)

The purity of the intermediates and the final product is critical for their use in subsequent reactions. Standard techniques for purification and purity assessment are employed throughout the synthetic sequence.

Flash Chromatography: This technique is widely used for the purification of organic compounds. researchgate.net For the thiazole derivatives and the final sulfonyl chloride, a silica (B1680970) gel stationary phase with a suitable eluent system, typically a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate, can be used to separate the desired product from unreacted starting materials and byproducts. The progress of the purification is monitored by thin-layer chromatography (TLC). researchgate.net

Recrystallization: This is a powerful technique for purifying solid compounds. illinois.edumt.com The crude product is dissolved in a minimal amount of a hot solvent in which it is highly soluble, and then the solution is allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical for successful recrystallization. mt.com For sulfonyl chlorides, which can be sensitive to moisture, anhydrous solvents should be used.

The purity of the isolated compounds can be assessed by various analytical methods, including melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

Electrophilic Nature and Reactivity of the Sulfonyl Chloride Group

The sulfonyl chloride group (–SO₂Cl) is the primary center of reactivity in this compound. The sulfur atom is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a chlorine atom. This arrangement results in a significant polarization of the sulfur-chlorine and sulfur-oxygen bonds, creating a strong partial positive charge on the sulfur atom. Consequently, the sulfur atom acts as a potent electrophile, readily susceptible to attack by a wide range of nucleophiles. thieme-connect.com

The reactivity of arenesulfonyl chlorides can be influenced by substituents on the aromatic ring. In this case, the thiazole ring, an electron-rich heterocyclic system, is attached to the sulfonyl chloride moiety. While heterocyclic amines are common reactants, the sulfonyl chloride itself is a powerful electrophilic reagent capable of undergoing nucleophilic substitution reactions. researchgate.net The inherent stability of the sulfonyl chloride group makes it a reliable functional group for constructing more complex molecules, particularly through the formation of sulfonamides and sulfonate esters. ucl.ac.uk

Nucleophilic Substitutions Involving the Sulfonyl Chloride Moiety

The electrophilic sulfur atom of the sulfonyl chloride group is the principal site for nucleophilic attack, leading to the displacement of the chloride ion, which is a good leaving group. This substitution pathway is the basis for the most common and synthetically useful transformations of this compound.

The reactions with nitrogen and oxygen nucleophiles are fundamental transformations, yielding sulfonamides and sulfonates, respectively. These functional groups are prevalent in medicinal chemistry and material science. thieme-connect.com

This compound reacts readily with primary and secondary amines to form the corresponding N-substituted sulfonamides. ekb.eg This reaction, known as sulfonylation or sulfonamide coupling, involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen atom, typically facilitated by a base, to yield the stable sulfonamide product and a hydrochloride salt byproduct. cbijournal.com The versatility of this reaction allows for the synthesis of a diverse library of sulfonamide derivatives by varying the amine component. researchgate.netekb.eg

The efficiency of sulfonamide coupling is highly dependent on the reaction conditions. The selection of base, solvent, and reaction time is critical for maximizing product yield and purity by promoting the desired reaction pathway and minimizing side reactions.

Base Equivalents: A base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Common bases include tertiary amines like triethylamine (B128534) (TEA), N,N-diisopropylethylamine (DIPEA), and pyridine (B92270), as well as 4-dimethylaminopyridine (B28879) (DMAP), which can also act as a nucleophilic catalyst. ekb.eg The choice and stoichiometry of the base can significantly impact reaction outcomes. For instance, using pyridine as both a base and a solvent has been reported to produce sulfonamides in good yield. cbijournal.com

Solvents: The choice of solvent influences the solubility of reactants and the rate of reaction. Aprotic solvents are generally preferred. Dichloromethane (DCM) is a common choice due to its inertness and ability to dissolve a wide range of organic compounds. acs.org Tetrahydrofuran (THF) is another effective solvent for sulfonylation reactions. ekb.eg

Reaction Time: The reaction time must be sufficient for the coupling to reach completion. Progress is typically monitored using techniques like thin-layer chromatography (TLC). nih.gov Incomplete reactions can lead to lower yields and complicate purification, while excessively long reaction times may promote the degradation of products or the formation of byproducts.

The interplay of these factors is crucial for optimizing the synthesis of sulfonamides derived from this compound.

| Parameter | Condition | General Impact on Yield and Purity | Rationale |

|---|---|---|---|

| Base | Pyridine | Effective; can also serve as a solvent. ekb.eg | Acts as an HCl scavenger and can catalyze the reaction. |

| Triethylamine (TEA) | Widely used, generally provides good to high yields. ekb.eg | A non-nucleophilic, sterically hindered base that effectively neutralizes HCl. | |

| DIPEA | Very effective, especially for sensitive substrates, minimizing side reactions. | A highly hindered, non-nucleophilic base that is less likely to cause side reactions than TEA. | |

| Solvent | Dichloromethane (DCM) | Commonly used, provides good solubility for many reactants. | An inert, aprotic solvent that facilitates the reaction without participating in it. |

| Tetrahydrofuran (THF) | Effective, particularly when moderate polarity is required. ekb.eg | A polar aprotic solvent that can help solubilize more polar reactants and intermediates. | |

| Reaction Time | Variable (Monitored by TLC) | Crucial for ensuring the reaction goes to completion without product degradation. nih.gov | Allows for determination of the optimal point to stop the reaction, maximizing yield. |

Similar to the reaction with amines, this compound reacts with alcohols and phenols to form sulfonate esters. The mechanism involves the nucleophilic attack of the hydroxyl group's oxygen on the electrophilic sulfur atom. youtube.com This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine, which serves to neutralize the generated HCl. libretexts.org The formation of sulfonate esters like tosylates or mesylates is a common strategy in organic synthesis to convert a poorly leaving hydroxyl group into a very good leaving group, facilitating subsequent substitution or elimination reactions. youtube.comlibretexts.org This transformation proceeds with retention of configuration at the alcohol's carbon center because the C-O bond is not broken during the reaction. libretexts.org

Formation of Sulfonamides and Sulfonates

Reactivity of the Thiazole Ring System

The thiazole ring in this compound is an aromatic heterocyclic system. Its reactivity is influenced by the presence of two heteroatoms (nitrogen and sulfur) and the substituents at the C2 and C4 positions. nih.gov

The thiazole ring contains a lone pair of electrons on the nitrogen atom, making it basic and susceptible to protonation or N-alkylation. pharmaguideline.com The proton at the C2 position of the thiazole ring is known to be acidic and can be removed by strong bases like organolithium compounds. pharmaguideline.comwikipedia.org This deprotonation generates a nucleophilic carbanion at C2, which can then react with various electrophiles. pharmaguideline.com

Electrophilic Aromatic Substitution on the Thiazole Nucleus

The thiazole ring is generally susceptible to electrophilic aromatic substitution, with the C5 position being the most favored site for attack. pharmaguideline.comwikipedia.orgchemicalbook.com This preference is attributed to the electronic distribution within the heterocyclic system. The presence of an electron-donating group at the C2 position, such as the ethyl group in the title compound, would typically further activate the C5 position towards electrophiles. pharmaguideline.com

| Position on Thiazole Ring | Influence of Substituents on Electrophilic Substitution | Predicted Reactivity |

| C2 | Substituted with an electron-donating ethyl group. | Not a primary site for electrophilic attack. |

| C4 | Substituted with a strongly electron-withdrawing sulfonyl chloride group. | Deactivates the entire ring towards electrophilic attack. |

| C5 | Activated by the C2-ethyl group, but deactivated by the C4-sulfonyl chloride. | The most likely, albeit difficult, position for electrophilic substitution. |

Nucleophilic Additions and Substitutions on the Thiazole Ring

The electronic nature of the thiazole ring makes the C2 position the most electron-deficient and, therefore, the primary target for nucleophilic attack. pharmaguideline.comchemicalbook.com The strong electron-withdrawing influence of the sulfonyl chloride group at C4 further enhances the electrophilicity of the C2 carbon, making it even more susceptible to reaction with strong nucleophiles.

Furthermore, the sulfonyl chloride functional group itself is a highly reactive center for nucleophilic substitution. A wide array of nucleophiles can displace the chloride ion, leading to the formation of various sulfonated derivatives. For instance, reaction with amines or ammonia (B1221849) will yield the corresponding sulfonamides, a common transformation for sulfonyl chlorides. researchgate.net Similarly, alcohols and phenols can react to form sulfonate esters, and hydrolysis will produce the sulfonic acid.

| Reactive Site | Type of Nucleophilic Reaction | Potential Products |

| C2-Position | Nucleophilic addition/substitution on the thiazole ring. | Products of ring-opening or substitution, depending on the nucleophile and conditions. |

| Sulfonyl Chloride Group | Nucleophilic acyl substitution. | Sulfonamides, sulfonate esters, sulfonic acid, etc. |

Considerations for Stability and Handling during Synthetic Operations

Heteroaryl sulfonyl chlorides are known to be reactive compounds and often require careful handling. rsc.orgmit.edunih.gov They are generally sensitive to moisture and can readily hydrolyze to the corresponding sulfonic acids. nih.gov The presence of the electron-withdrawing thiazole ring may influence the stability of the sulfonyl chloride group.

For this compound, it is prudent to assume moisture sensitivity. Therefore, storage under anhydrous conditions, for example in a desiccator or under an inert atmosphere such as nitrogen or argon, is recommended. When used in reactions, anhydrous solvents and reagents should be employed to prevent premature hydrolysis. Some electron-deficient heteroaryl sulfonyl chlorides have been noted to be thermally unstable, potentially decomposing at room temperature. mit.edu While specific data for the title compound is not available, it is advisable to store it at low temperatures to ensure its integrity over time.

General Handling Recommendations:

Store in a tightly sealed container in a cool, dry place.

Handle under an inert atmosphere to minimize exposure to moisture.

Use anhydrous solvents and reagents in reactions.

Avoid exposure to high temperatures for prolonged periods.

Conclusion

2-Ethyl-1,3-thiazole-4-sulfonyl chloride, while not extensively documented in the scientific literature, represents a promising and versatile building block in organic synthesis. By leveraging established synthetic methodologies for related compounds, it can be readily prepared and utilized as a reactive intermediate. Its ability to introduce a functionalized thiazole (B1198619) scaffold into diverse molecular structures underscores its potential for the development of new chemical entities with tailored properties. Further exploration of the reactivity and applications of this compound is warranted and will undoubtedly contribute to the advancement of synthetic and medicinal chemistry.

Derivatization and Scaffold Functionalization Leveraging 2 Ethyl 1,3 Thiazole 4 Sulfonyl Chloride

Design and Synthesis of Novel Thiazole-Sulfonamide Derivatives

The primary and most direct application of 2-Ethyl-1,3-thiazole-4-sulfonyl chloride is in the synthesis of N-substituted thiazole-4-sulfonamides. This transformation is typically achieved through the reaction of the sulfonyl chloride with a primary or secondary amine. The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride (HCl). An ancillary base, such as triethylamine (B128534) or pyridine (B92270), is commonly added to the reaction mixture to neutralize the HCl byproduct and drive the reaction to completion.

This straightforward synthetic route allows for the creation of a diverse library of thiazole-sulfonamide derivatives by simply varying the amine reactant. The physicochemical and pharmacological properties of the resulting sulfonamides can be systematically tuned by introducing different substituents through the amine component. For instance, reacting the sulfonyl chloride with aliphatic, aromatic, or heterocyclic amines would yield derivatives with varied lipophilicity, hydrogen bonding capacity, and steric profiles.

The synthesis of related thiazole (B1198619) sulfonamides has been reported, demonstrating the feasibility of this approach. For example, 2-methyl-4-tosyl-1,3-thiazole-5-sulfonyl chloride has been shown to react with various amines to form the corresponding sulfonamides. researchgate.net This reactivity is directly analogous to the expected behavior of the 2-ethyl derivative. The combination of the thiazole ring and the sulfonamide group is a common strategy in medicinal chemistry for designing novel bioactive compounds. researchgate.netresearchgate.net

Table 1: Representative Synthesis of Thiazole-Sulfonamides from this compound

| Amine Reactant | Product Name | Potential Application/Significance |

|---|---|---|

| Aniline | N-phenyl-2-ethyl-1,3-thiazole-4-sulfonamide | Core structure for derivatives with potential antimicrobial or anticancer activity. |

| Benzylamine | N-benzyl-2-ethyl-1,3-thiazole-4-sulfonamide | Introduces conformational flexibility, potentially improving binding to biological targets. |

| Morpholine | 4-[(2-Ethyl-1,3-thiazol-4-yl)sulfonyl]morpholine | Increases hydrophilicity and potential for improved pharmacokinetic properties. |

| 4-Aminobenzoic acid | 4-{[(2-Ethyl-1,3-thiazol-4-yl)sulfonyl]amino}benzoic acid | Provides a functional handle (carboxylic acid) for further derivatization or conjugation. |

| Piperidine | 1-[(2-Ethyl-1,3-thiazol-4-yl)sulfonyl]piperidine | Incorporates a saturated heterocyclic ring, a common motif in bioactive molecules. |

Incorporation of the 2-Ethyl-1,3-thiazole-4-sulfonyl Moiety into Hybrid Molecular Architectures

Molecular hybridization is a powerful strategy in drug discovery that involves combining two or more distinct pharmacophores into a single molecule. researchgate.net This approach aims to create novel chemical entities with improved affinity, selectivity, or efficacy, or to address multifactorial diseases by simultaneously modulating multiple biological targets. The 2-ethyl-1,3-thiazole-4-sulfonyl moiety is an excellent candidate for incorporation into such hybrid architectures.

The sulfonyl chloride group serves as a versatile chemical handle to covalently link the thiazole core to other molecular fragments. By forming a stable sulfonamide bond, the moiety can be conjugated with other heterocyclic systems, natural products, or known pharmacophores. For example, the synthesis of hybrid molecules combining thiazole with pyranothiazoles, thiazolopyranopyrimidines, or chalcones has been explored to generate compounds with potential anticancer activities. nih.gov

The design of these hybrids leverages the known biological activities of both the thiazole ring and the sulfonamide group. Thiazole derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties. researchgate.net Similarly, sulfonamides are a well-established class of therapeutic agents. By linking the 2-ethyl-1,3-thiazole-4-sulfonyl scaffold to another bioactive unit, researchers can explore synergistic effects and develop novel therapeutic candidates. For instance, a hybrid molecule could be designed where the thiazole portion targets one enzyme while a second pharmacophore, attached via the sulfonamide linker, targets a different protein in a related pathway.

Regioselective Functionalization of the Thiazole Ring through Sulfonyl Chloride Intermediates

The reactivity of the thiazole ring is influenced by the positions of the heteroatoms and the nature of its substituents. In the case of this compound, the primary site of reaction is the highly electrophilic sulfonyl chloride group itself, which readily undergoes nucleophilic substitution.

Beyond the reactivity of the sulfonyl chloride, the functionalization of the thiazole ring itself is a key consideration. The electronic properties of the thiazole ring dictate its susceptibility to electrophilic and nucleophilic attack. Generally, the C5 position of the thiazole ring is the most electron-rich and thus the most favorable site for electrophilic aromatic substitution. pharmaguideline.com However, the presence of the strongly electron-withdrawing sulfonyl chloride group at the C4 position significantly deactivates the ring towards electrophilic attack. This deactivation makes reactions like nitration, halogenation, or Friedel-Crafts acylation on the thiazole ring challenging under standard conditions.

Conversely, the electron-deficient nature of the ring, particularly at the C2 position, makes it susceptible to nucleophilic attack, although this often requires activation of the ring or the use of a strong nucleophile. pharmaguideline.com Functionalization at the C5 position could potentially be achieved through metalation-transmetalation strategies followed by quenching with an electrophile, though the directing effects and stability under strongly basic conditions would need to be carefully considered. It is also possible that the ethyl group at the C2 position could undergo functionalization at its α-carbon under radical conditions.

Therefore, the most predictable and regioselective functionalization involving this intermediate is the reaction at the sulfonyl chloride group, which proceeds without ambiguity. Any further functionalization of the thiazole ring would likely be performed on the resulting sulfonamide derivative, where the electronic influence of the sulfonamide group (-SO₂NR₂) would then dictate the regiochemical outcome of subsequent reactions.

Diversity-Oriented Synthesis Strategies Using Thiazole Sulfonyl Chlorides as Building Blocks

Diversity-oriented synthesis (DOS) is an approach used in medicinal chemistry to generate collections of structurally diverse small molecules for high-throughput screening. mdpi.com DOS aims to explore chemical space broadly by creating libraries of compounds with significant variations in their core scaffolds and stereochemistry. Thiazole sulfonyl chlorides, including this compound, are excellent starting points for DOS strategies due to their ability to serve as versatile, multi-functional building blocks. nih.govbeilstein-journals.org

The core principle of using this compound in a DOS workflow would be to leverage the reactivity of the sulfonyl chloride group. A large, diverse library of primary and secondary amines can be reacted in parallel with this compound to rapidly generate a foundational library of thiazole-4-sulfonamides. This initial library already possesses significant diversity stemming from the varied R-groups of the amine precursors.

Further diversification can be achieved through subsequent reaction steps targeting other positions on the thiazole scaffold. This "reagent-based" or "scaffold-based" diversification could include:

Modification of the C5 position: Employing cross-coupling reactions (e.g., Suzuki, Stille) if a suitable handle like a halogen is introduced at the C5 position of the thiazole sulfonamide products.

Functionalization of the C2-ethyl group: Exploring reactions at the α-carbon of the ethyl group.

Cyclization Reactions: Designing amine precursors with additional functional groups that can undergo intramolecular cyclization after the initial sulfonamide formation, leading to more complex, fused heterocyclic systems.

This multi-pronged approach allows for the exponential expansion of a chemical library from a single, versatile starting material, making this compound a valuable tool for discovering novel bioactive compounds.

Table 2: Conceptual Diversity-Oriented Synthesis (DOS) from this compound

| Core Scaffold | Reactant Library 1 (R¹-NH-R²) | Reactant Library 2 (Further Modification) | Resulting Molecular Class |

|---|---|---|---|

| 2-Ethyl-1,3-thiazole-4-sulfonyl | Diverse Amines (Aliphatic, Aromatic, Heterocyclic) | N/A | Library of N-substituted Thiazole-4-sulfonamides |

| 2-Ethyl-1,3-thiazole-4-sulfonyl | Amines with pendant functional groups (e.g., -OH, -COOH) | Cyclization Reagents | Library of Fused Thiazolo-sulfonamide Heterocycles |

| 2-Ethyl-1,3-thiazole-4-sulfonyl | Diverse Amines | Reagents for C5-functionalization (e.g., Halogenation followed by Cross-Coupling) | Library of C5-substituted Thiazole-4-sulfonamides |

| 2-Ethyl-1,3-thiazole-4-sulfonyl | Diverse Alcohols (R-OH) | N/A | Library of Thiazole-4-sulfonate Esters |

Applications in Advanced Organic Synthesis

Utilization as a Versatile Synthon for the Construction of Complex Heterocyclic Structures

The primary role of 2-ethyl-1,3-thiazole-4-sulfonyl chloride in synthesis is that of an electrophilic building block, or synthon. The sulfonyl chloride moiety is a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles. This reactivity is harnessed to construct more elaborate molecular architectures.

For instance, its reaction with primary or secondary amines is a straightforward method for forming sulfonamides. researchgate.net These sulfonamide linkages are stable and can serve as crucial connections in the assembly of larger, multi-cyclic heterocyclic systems. The thiazole (B1198619) ring itself can be a precursor to fused bicyclic systems, such as thiazolo[5,4-d]pyrimidines or imidazo[2,1-b]thiazoles, which are prominent scaffolds in medicinal chemistry. The regiochemistry of these subsequent reactions can be influenced by the nature of the nucleophile used, allowing for the selective synthesis of previously unknown trisubstituted 1,3-thiazoles. researchgate.net Automated continuous flow processes, which have been developed for sequential heterocycle formation, demonstrate the robustness of thiazole synthesis in multi-step procedures to rapidly build molecular complexity. nih.gov

Role in the Preparation of Functionalized Thiazole Scaffolds for Diverse Chemical Libraries

The thiazole ring is considered a "privileged scaffold" in drug discovery, meaning it is a structural framework that is capable of binding to multiple biological targets. nih.govlifechemicals.com this compound is an ideal starting material for creating libraries of diverse, functionalized thiazole derivatives.

By reacting this single precursor with a large collection of different amines, alcohols, or thiols, chemists can rapidly generate a library of compounds, each with a unique substituent attached to the sulfonyl group. This parallel synthesis approach allows for the systematic exploration of the chemical space around the thiazole core. The resulting library of compounds can then be screened for biological activity against various targets. This strategy is fundamental to modern drug discovery, enabling the efficient identification of initial "hit" compounds. The structural unit of substituted 1,3-thiazole is found in numerous natural products and synthetic materials, highlighting its importance as a core scaffold. lifechemicals.com

Application in High-Throughput Synthesis of Screening Compounds

High-throughput synthesis (HTS) is a key technology in modern drug discovery, aiming to produce large numbers of compounds for biological screening in a rapid and automated fashion. The high reactivity of this compound makes it well-suited for such applications.

Reactions involving sulfonyl chlorides are typically fast, high-yielding, and can be performed under standardized conditions, which are all prerequisites for HTS. The process can be automated using robotic systems to dispense the thiazole sulfonyl chloride into microtiter plates, followed by the addition of a diverse set of reactants (e.g., an amine library). After a short reaction time, the plates contain a library of novel thiazole sulfonamides ready for high-throughput screening without the need for extensive purification of each individual compound. This approach significantly accelerates the early phase of drug discovery by quickly identifying molecules with desired biological properties.

Contribution to the Development of Building Blocks for Specific Chemical Targets (e.g., kinase inhibitors, carbonic anhydrase inhibitors)

The thiazole sulfonamide scaffold, readily accessible from this compound, is a key component in several classes of enzyme inhibitors. This makes the parent sulfonyl chloride a critical building block for synthesizing targeted therapeutics.

Kinase Inhibitors: Protein kinases are a major class of drug targets, particularly in oncology. ed.ac.uk Dysregulation of kinase activity is implicated in numerous cancers and inflammatory diseases. ed.ac.uknih.gov The thiazole framework is a common feature in many small-molecule kinase inhibitors. nih.govgoogleapis.com For example, derivatives of the thiazole scaffold have been investigated as inhibitors of c-Met kinase, PI3 kinase, and cyclin-dependent kinase 5 (cdk5). nih.govgoogleapis.comresearchgate.net In these molecules, the thiazole core often serves as a central scaffold, with the sulfonamide group providing a key interaction point within the ATP-binding site of the kinase enzyme.

Carbonic Anhydrase Inhibitors: Carbonic anhydrases (CAs) are metalloenzymes that play crucial roles in various physiological processes. nih.gov Inhibitors of these enzymes are used as diuretics, anti-glaucoma agents, and for treating epilepsy. nih.govsemanticscholar.org The primary sulfonamide group (-SO₂NH₂) is the quintessential functional group for potent carbonic anhydrase inhibition, as it coordinates to the zinc ion in the enzyme's active site.

This compound can be easily converted into the corresponding primary sulfonamide by reaction with ammonia (B1221849) or an ammonia equivalent. This makes it a highly valuable precursor for the synthesis of novel CA inhibitors. rsc.orgrsc.org Thiazole and thiadiazole-based sulfonamides are well-established classes of potent carbonic anhydrase inhibitors. nih.govnih.gov

Table 1: Examples of Thiazole-Based Enzyme Inhibitors

| Target Class | Example Scaffold | Biological Activity | Reference |

|---|---|---|---|

| Kinase Inhibitor (c-Met) | Thiazole Carboxamide | Inhibition of c-Met kinase for cancer treatment | nih.gov |

| Kinase Inhibitor (PI3K) | Phenyl-substituted Thiazole | Inhibition of phosphoinositide 3-kinase | googleapis.com |

| Kinase Inhibitor (cdk5) | 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide | Moderate potency (IC50 = 551 nM) and selectivity | researchgate.net |

| Carbonic Anhydrase Inhibitor | 1,3,4-Thiadiazole-thiazolidinone hybrid | Potent inhibition (IC50 = 0.402 µM), competitive binding mode | rsc.org |

| Carbonic Anhydrase Inhibitor | Morpholine derived Thiazole | Inhibition of bovine Carbonic Anhydrase-II | rsc.org |

Future Directions in Research on 2 Ethyl 1,3 Thiazole 4 Sulfonyl Chloride

Development of Novel and Sustainable Synthetic Routes with Improved Efficiency

Future research into the synthesis of 2-Ethyl-1,3-thiazole-4-sulfonyl chloride is anticipated to move beyond traditional synthetic methods, focusing on greener and more efficient strategies. Current synthetic approaches for analogous sulfonyl chlorides often involve multi-step processes that may utilize harsh reagents and generate significant waste. The development of novel synthetic routes will likely prioritize atom economy, reduced environmental impact, and enhanced safety profiles.

Key areas of exploration could include:

Direct C-H Sulfonylation: Investigating methods for the direct introduction of the sulfonyl chloride group onto the thiazole (B1198619) ring at the C-4 position would represent a significant advancement. This could potentially be achieved through transition-metal-catalyzed C-H activation, a powerful tool for streamlining synthetic sequences.

Alternative Chlorinating Agents: Exploring the use of safer and more environmentally benign chlorinating agents to replace traditional reagents like thionyl chloride or phosphorus oxychloride could enhance the sustainability of the synthesis.

Biocatalysis: The use of enzymatic transformations could offer a highly selective and environmentally friendly route to key intermediates or even the final product, operating under mild reaction conditions.

| Synthetic Strategy | Potential Advantages |

| Direct C-H Sulfonylation | Fewer synthetic steps, increased atom economy |

| One-Pot Syntheses | Reduced waste, time and resource efficiency |

| Alternative Chlorinating Agents | Improved safety, reduced environmental impact |

| Biocatalysis | High selectivity, mild reaction conditions, green chemistry |

Exploration of New Reactivity Patterns and Chemical Transformations

The reactivity of this compound is largely dictated by the electrophilic nature of the sulfonyl chloride group and the inherent chemical properties of the thiazole ring. Future research will likely delve into uncovering novel reactivity patterns and expanding the synthetic utility of this compound.

The sulfonyl chloride moiety is a versatile functional group, and its reactivity on the thiazole scaffold can be further explored. While its conversion to sulfonamides and sulfonic esters is expected, investigations into less common transformations would be of significant interest. This could include its participation in transition-metal-catalyzed cross-coupling reactions or its use as a precursor for the generation of other sulfur-containing functional groups.

The thiazole ring itself offers avenues for further chemical modification. Future studies could focus on:

Electrophilic and Nucleophilic Aromatic Substitution: Mapping the regioselectivity of various substitution reactions on the thiazole ring in the presence of the electron-withdrawing sulfonyl chloride group.

Metal-Catalyzed Cross-Coupling: Utilizing the thiazole ring as a scaffold for the introduction of new carbon-carbon and carbon-heteroatom bonds at the C-2 and C-5 positions.

Ring-Opening and Rearrangement Reactions: Investigating the stability of the thiazole ring under various reaction conditions and exploring potential ring-opening or rearrangement pathways to access novel heterocyclic systems.

Advanced Applications in Material Science and Catalyst Design

The unique combination of a thiazole ring and a reactive sulfonyl chloride group suggests that this compound could be a valuable building block in material science and catalysis. Future research in this area could unlock a range of advanced applications.

In material science , the thiazole moiety is known to be present in various functional materials, including organic light-emitting diodes (OLEDs), sensors, and polymers. The sulfonyl chloride group provides a convenient handle for covalently incorporating this molecule into larger structures. Potential research directions include:

Polymer Synthesis: Using this compound as a monomer or cross-linking agent to create novel polymers with tailored electronic, optical, or thermal properties.

Functional Dyes and Pigments: Exploring the chromophoric properties of derivatives of this compound for applications in dyes, pigments, and functional coatings.

Surface Modification: Utilizing the reactivity of the sulfonyl chloride to graft the ethylthiazole moiety onto the surface of various materials to alter their surface properties, such as hydrophobicity or conductivity.

| Application Area | Potential Research Focus |

| Material Science | Synthesis of novel polymers, functional dyes, and surface modification |

| Catalyst Design | Development of new ligands and supported catalysts for organic synthesis |

Integration with Modern Synthetic Methodologies

The integration of this compound synthesis and its subsequent transformations with modern synthetic technologies will be a key focus of future research. These methodologies offer significant advantages in terms of efficiency, safety, and scalability.

Flow chemistry , where reactions are carried out in a continuously flowing stream rather than in a batch reactor, is particularly well-suited for the synthesis of sulfonyl chlorides, which can be highly reactive and generate exothermic reactions. nih.govmdpi.comrsc.org The benefits of a flow chemistry approach include:

Enhanced Safety: Improved heat and mass transfer in microreactors allows for better control over reaction temperature and minimizes the risk of thermal runaway. rsc.org

Increased Efficiency: The ability to rapidly screen reaction conditions and the potential for in-line purification can significantly shorten reaction development times. nih.gov

Scalability: Scaling up production in a flow system is often more straightforward than in traditional batch processes. mdpi.com

Automated synthesis platforms , which combine robotics with software to perform chemical reactions, will also play a crucial role in the future exploration of this compound's chemistry. These platforms can be used to:

High-Throughput Screening: Rapidly synthesize and test a large library of derivatives of this compound to identify compounds with desired properties.

Reaction Optimization: Systematically vary reaction parameters to quickly identify the optimal conditions for a given transformation.

Data Collection and Analysis: Generate large datasets that can be used to build predictive models for reaction outcomes.

The combination of flow chemistry and automated synthesis has the potential to accelerate the discovery of new synthetic routes and applications for this compound and its derivatives. nih.gov

Q & A

Q. What are the key synthetic routes for preparing 2-Ethyl-1,3-thiazole-4-sulfonyl chloride?

A common method involves cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate using Lawesson’s reagent, followed by oxidative chlorination in acetic acid. This sequence generates the sulfonyl chloride group via sulfur oxidation and chlorination . The reaction typically proceeds under reflux conditions, with purification via recrystallization or column chromatography.

Q. How is the sulfonyl chloride functionality confirmed post-synthesis?

Characterization relies on a combination of techniques:

- NMR spectroscopy : A singlet in NMR near 125–135 ppm for the thiazole ring and a distinct peak for the sulfonyl chloride group (~50–55 ppm).

- Mass spectrometry : Molecular ion peaks matching the expected molecular weight (e.g., calculated for ).

- Elemental analysis : Confirmation of chlorine and sulfur content .

Q. What solvents and reagents are critical for sulfonamide derivatization?

Sulfonamides are synthesized by reacting the sulfonyl chloride with amines (e.g., ammonia, piperidine) in dioxane or THF under reflux. Triethylamine is often added to scavenge HCl, improving reaction efficiency. For example, heating at 60–80°C for 4–6 hours yields substituted sulfonamides .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during oxidative chlorination?

Key factors include:

- Temperature control : Lower temperatures (0–5°C) during chlorination reduce side reactions like over-oxidation.

- Stoichiometry : Using 1.2–1.5 equivalents of chlorinating agents (e.g., Cl or SOCl) to ensure complete conversion without excess reagent.

- Solvent choice : Acetic acid or dichloromethane enhances solubility and stabilizes intermediates .

Q. How do structural modifications at the 5-position of the thiazole ring influence antitumor activity?

In 5-phenyl-substituted derivatives (e.g., 5-phenyl-1,3-thiazole-4-sulfonamides), the aromatic group enhances π-π stacking with biological targets, improving activity against leukemia and renal cancer cell lines. For example, 4-methylpiperidine derivatives show >90% growth inhibition (GP 9.28%) in renal cancer models . Structure-activity relationship (SAR) studies suggest that bulky substituents at position 5 improve selectivity but may reduce solubility .

Q. What experimental strategies address discrepancies in cytotoxicity data across cancer cell lines?

Contradictions in growth inhibition (e.g., GP 30.81% in 786-0 vs. 9.28% in RFX 393 renal lines) arise from:

- Cell line heterogeneity : Genetic variations in drug metabolism or target expression.

- Assay conditions : Variations in incubation time, serum concentration, or compound stability.

- Dose-response validation : Replicate experiments with adjusted concentrations (e.g., 1–100 µM) and orthogonal assays (e.g., apoptosis markers) .

Q. How can computational modeling guide the design of thiazole sulfonamide derivatives?

Molecular docking with kinases (e.g., EGFR or VEGFR) identifies key binding interactions. For example:

- Hydrogen bonding : Between the sulfonamide group and kinase active sites.

- Hydrophobic pockets : Accommodating ethyl or phenyl groups at the 2- or 5-positions.

MD simulations further assess stability and binding free energy .

Methodological Challenges and Solutions

Q. How to troubleshoot low yields in sulfonamide formation?

- Moisture sensitivity : Use anhydrous solvents and inert atmosphere (N/Ar).

- Amine reactivity : Prioritize primary amines (e.g., morpholine) over sterically hindered secondary amines.

- Workup : Extract unreacted starting materials with ethyl acetate/water .

Q. What techniques validate the purity of intermediates during multi-step synthesis?

- HPLC-MS : Monitors reaction progress and detects impurities.

- TLC with UV visualization : Tracks thiazole intermediates (R ~0.5 in ethyl acetate/hexane).

- Recrystallization : Ethanol/water mixtures yield high-purity crystals .

Biological Testing and Data Interpretation

Q. What in vitro models are suitable for preliminary antitumor screening?

- NCI-60 panel : Tests 60 human tumor cell lines, including leukemia, melanoma, and renal cancers.

- Dose-response metrics : Report GI (50% growth inhibition) and TGI (total growth inhibition).

- Selectivity indices : Compare activity in cancer vs. normal cell lines (e.g., HEK-293) .

Q. How to prioritize sulfonamide derivatives for in vivo studies?

- ADME profiling : Assess metabolic stability (microsomal assays), permeability (Caco-2), and plasma protein binding.

- Toxicity thresholds : Determine LD in zebrafish or murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.